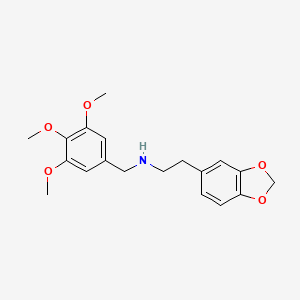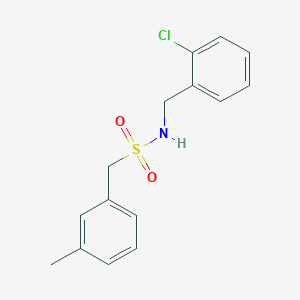![molecular formula C23H27N3O5 B4576652 2-{3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-3-oxopropyl}-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4576652.png)
2-{3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-3-oxopropyl}-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
Descripción general
Descripción
2-{3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-3-oxopropyl}-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a useful research compound. Its molecular formula is C23H27N3O5 and its molecular weight is 425.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 425.19507097 g/mol and the complexity rating of the compound is 722. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Herbicidal Activity
Research has indicated that derivatives of isoindole-1,3-dione, similar to the compound , have been explored for their herbicidal properties. These compounds, including variants like flumioxazin, have been identified as inhibitors of protoporphyrinogen oxidase (protox), an enzyme critical in the biosynthesis of chlorophyll. This action results in effective weed control, making these compounds valuable in agricultural applications (Huang et al., 2005).
Synthesis and Chemical Properties
The synthesis methods and chemical properties of isoindole-1,3-dione derivatives have been extensively studied. These studies focus on optimizing synthesis routes and understanding the molecular structures and interactions of these compounds. For instance, modifications and optimizations in the synthesis process of related compounds have been explored to develop more economical and commercially viable routes (Y. Hai, 2007).
Potential Antipsychotic Applications
Some derivatives of isoindole-1,3-dione have been studied for their potential use in treating psychiatric disorders. Compounds with structural similarities have been evaluated for their affinity to serotonin and dopamine receptors, indicating potential applications as antipsychotic drugs (Ishibashi et al., 1996).
Luminescent Properties and Photo-Induced Electron Transfer
Research into the luminescent properties of naphthalimide compounds with piperazine substituents has been conducted. These studies provide insights into the fluorescence spectra, quantum yields, and photo-induced electron transfer processes, which are significant in the development of optical materials and sensors (Gan et al., 2003).
Algicidal Activity
There is research indicating that compounds similar to the isoindole-1,3-dione derivative exhibit algicidal activity. Such compounds have been used to control harmful cyanobacterial blooms in freshwater systems. Their mode of action involves producing algicidal compounds that effectively target bloom-forming cyanobacteria (Guo et al., 2016).
Anticonvulsant Activity
N-Mannich bases derived from pyrrolidine-2,5-dione, which share structural similarities with the compound , have been synthesized and evaluated for their anticonvulsant properties. This research contributes to the understanding of the therapeutic potential of these compounds in treating seizure disorders (Rybka et al., 2016).
Propiedades
IUPAC Name |
2-[3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-oxopropyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O5/c27-21(7-8-26-22(28)17-3-1-2-4-18(17)23(26)29)25-11-9-24(10-12-25)14-16-5-6-19-20(13-16)31-15-30-19/h1-2,5-6,13,17-18H,3-4,7-12,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZZILDYXOJRUMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)CCN4C(=O)C5CC=CCC5C4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-[3-(1-azepanyl)propyl]-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4576586.png)
![N-benzyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B4576590.png)
![N-(4-{[3-(2-hydroxyethyl)-4-(2-phenylethyl)-1-piperazinyl]methyl}phenyl)acetamide](/img/structure/B4576595.png)
![N-{4-[5-(butylthio)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}-2-chlorobenzamide](/img/structure/B4576603.png)
![N-(2,3-dichlorophenyl)-N'-[1-(4-ethylphenyl)ethyl]urea](/img/structure/B4576610.png)

![N-[2-(cyclohexylthio)ethyl]-3-iodo-4-methoxybenzenesulfonamide](/img/structure/B4576619.png)

![ethyl {[3-(2-methylphenyl)-4-oxo-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-2-yl]thio}acetate](/img/structure/B4576626.png)
![2-[(3,4-dimethylphenyl)(methylsulfonyl)amino]butanamide](/img/structure/B4576644.png)
![N'-[3-(benzyloxy)benzylidene]-2,5-dihydroxybenzohydrazide](/img/structure/B4576650.png)
![N-[3-(acetylamino)-4-methylphenyl]-2-(4-fluorophenyl)acetamide](/img/structure/B4576658.png)

![N-(3-chloro-4-fluorophenyl)-2-{[(2-methylbenzyl)thio]acetyl}hydrazinecarbothioamide](/img/structure/B4576673.png)
